![molecular formula C17H20N8O2 B2566972 1-(7-((4-Methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidin-4-carboxamid CAS No. 1334373-41-9](/img/structure/B2566972.png)

1-(7-((4-Methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidin-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

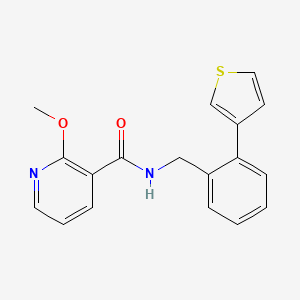

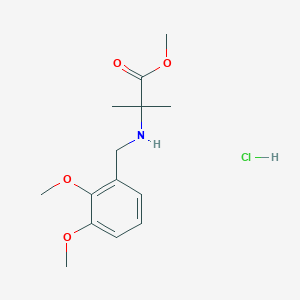

1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H20N8O2 and its molecular weight is 368.401. The purity is usually 95%.

The exact mass of the compound 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Untersuchungen legen nahe, dass 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine ein potenzielles Antitumorpotential aufweisen. Diese Verbindungen können das Wachstum, die Proliferation und die Metastasierung von Krebszellen beeinträchtigen. Weitere Studien sind erforderlich, um ihre spezifischen Wirkmechanismen zu untersuchen und ihre Wirksamkeit gegen verschiedene Krebsarten zu beurteilen .

- Die antimikrobielle Aktivität der Verbindung macht sie zu einem Kandidaten für die Bekämpfung bakterieller und Pilzinfektionen. Forscher haben ihr Potenzial als antimikrobielles Mittel untersucht, aber es sind weitere Studien erforderlich, um ihre Wirksamkeit gegen spezifische Krankheitserreger zu bestimmen .

- Einige 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine zeigen analgetische und entzündungshemmende Wirkungen. Diese Eigenschaften könnten wertvoll sein bei der Behandlung von Schmerzen und Entzündungen, die mit verschiedenen Erkrankungen verbunden sind .

- Antioxidantien spielen eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Schaden. Vorläufige Studien deuten darauf hin, dass diese Verbindung antioxidative Eigenschaften besitzt, die zur allgemeinen Gesundheit und Krankheitsprävention beitragen könnten .

- Die Verbindung wurde als Enzymhemmer untersucht. Sie zeigt Potenzial als Carboanhydrasehemmer, Cholinesterasehemmer, alkalische Phosphatasehemmer, Anti-Lipase-Mittel und Aromatasehemmer. Diese hemmenden Wirkungen könnten therapeutische Auswirkungen bei verschiedenen Krankheiten haben .

- Tuberkulose ist nach wie vor ein globales Gesundheitsproblem. Einige 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine haben eine Antituberkulose-Aktivität gezeigt. Forscher untersuchen ihre Wirksamkeit gegen Mycobacterium tuberculosis, den Erreger der Tuberkulose .

Antitumoraktivität

Antimikrobielle Wirkungen

Analgetische und entzündungshemmende Eigenschaften

Antioxidatives Potenzial

Enzymhemmung

Antituberkulose-Aktivität

Zusammenfassend lässt sich sagen, dass die einzigartige Struktur und die vielfältigen pharmakologischen Aktivitäten dieser Verbindung sie zu einem interessanten Kandidaten für die Medikamentenentwicklung machen. Forscher untersuchen weiterhin ihr Potenzial bei der Behandlung multifunktionaler Erkrankungen. Denken Sie daran, dass weitere Studien erforderlich sind, um ihre Wirkmechanismen und klinischen Anwendungen vollständig zu verstehen . Wenn Sie detailliertere Informationen zu einem bestimmten Aspekt wünschen, können Sie gerne fragen! 😊

Wirkmechanismus

Target of Action

Similar compounds have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have been reported to inhibit the proliferation, cell cycle at s phase, and epithelial-mesenchymal transition (emt) progression in cancer cell lines .

Action Environment

The synthesis of similar compounds has been described as environmentally benign , suggesting that environmental factors may have been considered in their design and synthesis.

Biochemische Analyse

Biochemical Properties

1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit specific kinases, such as c-Met and VEGFR-2, which are involved in cell signaling pathways . The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

The effects of 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation . Additionally, it affects cell signaling pathways by inhibiting the phosphorylation of key proteins involved in these pathways. This leads to altered gene expression and reduced cellular metabolism, ultimately resulting in cell death .

Molecular Mechanism

At the molecular level, 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding sites of kinases such as c-Met and VEGFR-2, inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis. Additionally, the compound may also affect gene expression by modulating the activity of transcription factors involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on cellular function, leading to sustained suppression of cell proliferation and induction of apoptosis in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolites are then excreted through the urine and feces.

Transport and Distribution

Within cells and tissues, 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide is transported and distributed via specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various kinases and other signaling proteins . Additionally, it may also be found in the nucleus, where it can modulate gene expression by interacting with transcription factors . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Eigenschaften

IUPAC Name |

1-[7-(4-methoxyanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8O2/c1-27-12-4-2-11(3-5-12)19-15-13-16(23-24-22-13)21-17(20-15)25-8-6-10(7-9-25)14(18)26/h2-5,10H,6-9H2,1H3,(H2,18,26)(H2,19,20,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFANLGXPOHHGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)N4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2566890.png)

![N-allyl-2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2566891.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenoxyacetamide](/img/structure/B2566896.png)

![N-{5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2566898.png)

![7-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide](/img/structure/B2566900.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide](/img/structure/B2566901.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2566902.png)